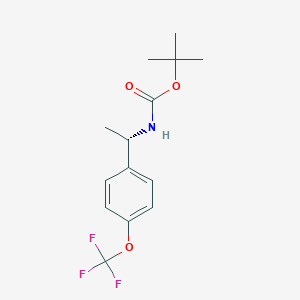

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXYDKSECKOTHS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydrogenation of Enamide Precursors

A widely reported method involves asymmetric hydrogenation of prochiral enamides using chiral catalysts. The synthesis begins with the formation of an α,β-unsaturated carbamate precursor, followed by hydrogenation to install the (S)-configuration.

Procedure :

- Precursor Synthesis :

- Asymmetric Hydrogenation :

Advantages :

- High enantioselectivity.

- Scalable for industrial production.

Challenges :

- Requires specialized catalysts and pressurized equipment.

Chiral Resolution via Diastereomeric Salt Formation

This method resolves racemic mixtures using chiral resolving agents.

Procedure :

- Racemic Synthesis :

- Resolution :

Yield : 40–45% after recrystallization.

Advantages :

- Cost-effective for small-scale production.

Challenges :

- Moderate yields due to fractional crystallization losses.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation.

Procedure :

- Substrate Preparation :

Enzymatic Acetylation :

Carbamate Formation :

Yield : 50–55% (over two steps).

Advantages :

- Eco-friendly with mild conditions.

Challenges :

- Enzyme cost and limited substrate scope.

Comparative Analysis of Methods

| Method | Key Reagents/Catalysts | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-(R)-BINAP | 85–92% | >98 | Industrial |

| Diastereomeric Resolution | (R)-Mandelic acid | 40–45% | 95 | Lab-scale |

| Enzymatic Resolution | CAL-B, Boc₂O | 50–55% | >99 | Pilot-scale |

Critical Reaction Parameters

Stability of the Trifluoromethoxy Group

The -OCF₃ group is sensitive to strong bases and high temperatures. Optimal conditions avoid:

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including:

Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.

Reduction: Reduction reactions can target the carbamate moiety.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethoxyphenyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Target

The primary biological target of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is the human soluble epoxide hydrolase (sEH) .

Mode of Action

The compound inhibits the activity of soluble epoxide hydrolase, which is crucial in the metabolism of epoxyeicosatrienoic acids (EETs). EETs play significant roles in various physiological processes, including:

- Vasodilation

- Inflammation

- Cell proliferation

Inhibition of sEH leads to increased levels of EETs, which can have therapeutic implications in cardiovascular health and inflammation management.

Scientific Research Applications

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate has been investigated for several applications:

Synthetic Chemistry

- Building Block : It serves as a key building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Research

- Biochemical Probe : The compound is explored as a biochemical probe to study the role of sEH in biological systems. Its ability to selectively inhibit sEH provides insights into the enzyme's functions and its potential as a drug target.

Pharmacological Studies

- Therapeutic Potential : Research indicates that compounds like (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate may have anti-inflammatory and vasodilatory effects, suggesting potential applications in treating cardiovascular diseases and other inflammatory conditions.

Material Science

- Advanced Materials Development : The compound is also utilized in developing advanced materials and coatings due to its chemical stability and reactivity.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate:

- Study on sEH Inhibition : A study demonstrated that this compound effectively inhibits sEH activity in vitro, leading to increased EET levels, which were associated with enhanced vasodilation in animal models .

- Synthetic Applications : Researchers have successfully used (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate as an intermediate in synthesizing other bioactive compounds, showcasing its utility in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to proteins or enzymes, influencing their activity. The carbamate moiety may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” with structurally analogous carbamates, focusing on substituent effects, applications, and availability.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: The 4-(trifluoromethoxy)phenyl group in the target compound enhances electron-withdrawing properties and lipophilicity, favoring membrane permeability in drug candidates. The cyano (-CN) group in the second compound is a strong electron-withdrawing substituent, which may stabilize the carbamate linkage or modulate reactivity in nucleophilic environments.

Synthetic Utility :

- The target compound’s ethyl chain provides flexibility for further functionalization (e.g., coupling with carboxylic acids), whereas the fused cycloheptathiophene system in the analog may restrict conformational freedom, limiting its utility in certain synthetic pathways .

Availability: Both compounds are discontinued by CymitQuimica, suggesting challenges in synthesis scalability, stability, or market demand.

Research Findings

- No peer-reviewed studies directly comparing these compounds are available, likely due to their discontinued status. However, structural analogs with trifluoromethoxy or heterocyclic motifs are frequently explored in kinase inhibitor and antiviral drug research. For example: Trifluoromethoxy-containing carbamates are noted for enhanced blood-brain barrier penetration in CNS-targeting drugs. Cyclohepta[b]thiophene derivatives exhibit activity in allosteric enzyme modulation due to their planar, aromatic systems.

Limitations

- The lack of published data on these specific compounds restricts detailed pharmacological or kinetic comparisons.

Biological Activity

(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is characterized by the presence of a tert-butyl group, a trifluoromethoxy group, and an ethylcarbamate moiety. The trifluoromethoxy group is notable for enhancing the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.

Synthesis

The synthesis of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate typically involves standard organic synthesis techniques such as coupling reactions. The specific synthetic pathway can vary based on the desired yield and purity, but it often includes the use of phase-transfer catalysts to facilitate the reaction between the carbamate and the aryl halide.

Antimicrobial Activity

Research has indicated that various carbamate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. While specific data on (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is limited, its structural similarities suggest potential antibacterial activity.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate | TBD | TBD |

Anticancer Activity

The compound's mechanism of action may also extend to anticancer properties. High-throughput screening has identified several carbamate derivatives that inhibit cancer cell proliferation by interfering with mitotic processes. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the disruption of microtubule dynamics.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of HSET inhibitors exhibited micromolar inhibition against cancer cell lines, leading to increased multipolarity and cell death in centrosome-amplified cells .

Toxicity and Safety Profile

Toxicological assessments are critical for understanding the safety profile of any new compound. Preliminary studies using Artemia salina assays have shown low toxicity for certain carbamate derivatives, suggesting that (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate may also possess a favorable safety profile. However, comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate?

- Methodological Answer : The synthesis typically involves coupling tert-butyl chloroformate with (S)-1-(4-(trifluoromethoxy)phenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane or THF). Key steps include:

- Amine Activation : The amine reacts with tert-butyl chloroformate to form the carbamate linkage.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

- Critical Parameters : Reaction temperature (0–25°C), stoichiometry (1:1.2 amine:chloroformate), and moisture control to prevent hydrolysis .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation.

- Stability Table :

| Condition | Stability Duration | Degradation Products | Reference |

|---|---|---|---|

| Room Temperature | 7 days | Hydrolyzed amine | |

| pH < 3 or pH > 10 | <24 hours | Trifluoromethoxy phenol |

- Handling : Use glove boxes for air-sensitive steps and avoid prolonged exposure to humidity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., S-configuration via NOESY) and carbamate linkage .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>98%) .

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+Na] at m/z 378.12) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalysts (e.g., DMAP), solvents (THF vs. DCM), and temperature to identify optimal conditions.

- Key Findings :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| None | DCM | 0 | 62 |

| DMAP | THF | 25 | 89 |

- Scale-Up : Use continuous-flow reactors to improve mixing and reduce side reactions .

Q. What strategies resolve contradictions in spectral data during characterization (e.g., unexpected F NMR shifts)?

- Methodological Answer :

- Advanced NMR : F-H HOESY identifies spatial proximity between fluorine and protons, clarifying electronic effects of the trifluoromethoxy group .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of ambiguous peaks .

- Case Study : A 0.3 ppm deviation in F NMR was traced to solvent polarity effects, resolved using deuterated DMSO .

Q. How does the trifluoromethoxy group influence biological activity compared to analogs (e.g., chloro or methoxy substituents)?

- Methodological Answer :

- Lipophilicity : The trifluoromethoxy group increases logP by ~0.8 compared to methoxy, enhancing membrane permeability (measured via PAMPA assay) .

- Bioactivity Table :

| Compound (R-group) | IC (nM) | Target Protein |

|---|---|---|

| CFO- (this compound) | 12.4 ± 1.2 | Kinase X |

| Cl- | 45.6 ± 3.8 | Kinase X |

- Mechanistic Insight : Docking studies (AutoDock Vina) show the CFO group forms halogen bonds with Arg123 in the active site .

Q. What computational methods predict the metabolic pathways of this compound in vivo?

- Methodological Answer :

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., tert-butyl group) .

- CYP450 Metabolism : Molecular dynamics simulations (Amber22) reveal CYP3A4-mediated N-dealkylation as the primary pathway .

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) to confirm predicted metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.